1-(2-methoxyethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea 1-(2-methoxyethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea
Brand Name: Vulcanchem
CAS No.: 2034493-65-5
VCID: VC4392351
InChI: InChI=1S/C14H19N5O2/c1-19-10-12(9-18-19)13-11(4-3-5-15-13)8-17-14(20)16-6-7-21-2/h3-5,9-10H,6-8H2,1-2H3,(H2,16,17,20)
SMILES: CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)NCCOC
Molecular Formula: C14H19N5O2
Molecular Weight: 289.339

1-(2-methoxyethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

CAS No.: 2034493-65-5

Cat. No.: VC4392351

Molecular Formula: C14H19N5O2

Molecular Weight: 289.339

* For research use only. Not for human or veterinary use.

1-(2-methoxyethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea - 2034493-65-5

Specification

CAS No. 2034493-65-5
Molecular Formula C14H19N5O2
Molecular Weight 289.339
IUPAC Name 1-(2-methoxyethyl)-3-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea
Standard InChI InChI=1S/C14H19N5O2/c1-19-10-12(9-18-19)13-11(4-3-5-15-13)8-17-14(20)16-6-7-21-2/h3-5,9-10H,6-8H2,1-2H3,(H2,16,17,20)
Standard InChI Key KKOYHKZIFYPUIC-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)NCCOC

Introduction

Structural Overview

  • Molecular Formula: The molecular formula for this compound would be derived from its structural components, including a urea group, a pyrazole ring, a pyridine ring, and a methoxyethyl group. The general formula for such compounds can be complex, often involving multiple nitrogen, carbon, oxygen, and hydrogen atoms.

  • Functional Groups: The presence of a urea group, pyrazole ring, and pyridine ring suggests potential for hydrogen bonding and other interactions with biological targets. The methoxyethyl group adds flexibility and solubility to the molecule.

Synthesis

The synthesis of compounds with similar structures typically involves multi-step reactions. These may include:

  • Starting Materials: Pyrazole derivatives, pyridine derivatives, and urea precursors are common starting materials.

  • Reaction Conditions: Syntheses often involve coupling reactions, such as Suzuki or Buchwald-Hartwig amination, under conditions that require palladium or copper catalysts and appropriate ligands.

Biological Activity

Compounds with pyrazole and pyridine rings are known for their diverse pharmacological properties, including anticancer and antiviral activities. The urea backbone can enhance interactions with biological targets through hydrogen bonding.

Compound TypeBiological ActivityReferences
Diaryl UreasAntiproliferative
Pyrazole DerivativesAntiviral, Anticancer
Urea DerivativesAntiproliferative

Research Findings

While specific research findings on 1-(2-methoxyethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea are not available, related compounds have shown promising biological activities:

  • Antiproliferative Activity: Diaryl urea derivatives have demonstrated significant antiproliferative effects against various cancer cell lines .

  • Pyrazole and Pyridine Rings: These rings are associated with compounds that exhibit antiviral and anticancer properties .

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